3-(Neopentyloxy)-1-cyclohexene
Description
Structure
3D Structure
Properties
CAS No. |
54965-85-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-(2,2-dimethylpropoxy)cyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-12-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI Key |
JNXNRLOWPYSNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1CCCC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Neopentyloxy 1 Cyclohexene
Strategies for Carbon-Oxygen Bond Formation at the Allylic Position of Cyclohexene (B86901)
The direct formation of the C-O bond at the allylic carbon of the cyclohexene ring is a primary strategy for the synthesis of 3-(neopentyloxy)-1-cyclohexene. This can be accomplished through various etherification methods that unite a neopentyl alcohol derivative with a suitable cyclohexene precursor.
Etherification Approaches Utilizing Neopentyl Alcohol Derivatives
A principal route to this compound involves the reaction of a neopentyl alcohol-derived nucleophile with an electrophilic cyclohexene substrate, or vice versa. The significant steric hindrance of the neopentyl group presents a notable challenge in these reactions, often requiring carefully selected conditions to achieve reasonable yields.
The Williamson ether synthesis is a classic and versatile method for forming ethers, proceeding via an SN2 mechanism. wikipedia.orgyoutube.comjk-sci.comlumenlearning.commasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a neopentoxide salt with a cyclohexene derivative bearing a good leaving group at the allylic position, such as a halide or a sulfonate ester.
A plausible synthetic route would start with the allylic bromination of cyclohexene to produce 3-bromocyclohexene (B24779). This activated precursor can then be subjected to nucleophilic attack by sodium neopentoxide. The neopentoxide is generated in situ by treating neopentyl alcohol with a strong base like sodium hydride.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Key Considerations |
| 3-Bromocyclohexene | Neopentyl alcohol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound | Steric hindrance from the neopentyl group may slow the reaction rate. E2 elimination is a potential side reaction. |
| 2-Cyclohexen-1-ol (B1581600) | Neopentyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound | Neopentyl bromide is prone to elimination reactions under strongly basic conditions. |
An alternative to the Williamson ether synthesis, particularly when dealing with sterically hindered alcohols, is the Mitsunobu reaction. orgsyn.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-cyclohexen-1-ol with neopentyl alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
| Alcohol 1 | Alcohol 2 | Reagents | Solvent | Product | Key Features |
| 2-Cyclohexen-1-ol | Neopentyl alcohol | PPh₃, DEAD/DIAD | Tetrahydrofuran (THF) | This compound | Proceeds with inversion of configuration at the allylic carbon if it is chiral. Can be effective for sterically hindered alcohols. |
Palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, provide another powerful method for the formation of C-O bonds at the allylic position. organic-chemistry.orgnih.gov This approach involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst. For the synthesis of this compound, a suitable precursor would be an allylic acetate (B1210297), such as cyclohex-2-en-1-yl acetate. This electrophile would then be reacted with a neopentoxide nucleophile in the presence of a palladium(0) catalyst.
| Substrate | Nucleophile | Catalyst | Ligand | Solvent | Product |
| Cyclohex-2-en-1-yl acetate | Sodium neopentoxide | Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF) | This compound |
This method offers the advantage of mild reaction conditions and high selectivity. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst.
Introduction of Neopentyloxy Moiety via Functional Group Interconversions
An alternative synthetic strategy involves the initial preparation of a cyclohexene derivative with a suitable functional group at the allylic position, which is then converted into the desired neopentyloxy ether.
This two-step approach begins with a readily available starting material, 2-cyclohexen-1-one. The first step is the selective reduction of the carbonyl group to an allylic alcohol, 2-cyclohexen-1-ol. A highly effective method for this transformation is the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. mdpi.com This method is known for its high chemoselectivity in reducing the carbonyl group of α,β-unsaturated ketones without affecting the double bond.
Once 2-cyclohexen-1-ol is obtained, it can be converted to this compound using one of the etherification methods described previously, such as the Williamson ether synthesis or the Mitsunobu reaction.
| Starting Material | Reduction Reagents | Intermediate | Etherification Method | Final Product |
| 2-Cyclohexen-1-one | NaBH₄, CeCl₃·7H₂O, Methanol | 2-Cyclohexen-1-ol | Williamson Ether Synthesis or Mitsunobu Reaction | This compound |
This strategy also utilizes 2-cyclohexen-1-ol as a key intermediate. The hydroxyl group of the allylic alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting allylic sulfonate is then a highly reactive electrophile for nucleophilic substitution by sodium neopentoxide.
This approach offers the advantage of activating the allylic position for a more facile SN2 reaction, which can be beneficial when dealing with the sterically demanding neopentoxide nucleophile.
| Intermediate | Derivatization Reagent | Activated Intermediate | Nucleophile | Product |
| 2-Cyclohexen-1-ol | p-Toluenesulfonyl chloride, Pyridine | Cyclohex-2-en-1-yl tosylate | Sodium neopentoxide | This compound |
Stereochemical Control in the Synthesis of this compound
The stereochemical outcome of the synthesis of this compound is a critical aspect, influencing the biological and chemical properties of the final product. Control over the three-dimensional arrangement of atoms can be achieved through various diastereoselective and enantioselective strategies.
Diastereoselective Synthetic Routes
Diastereoselective synthesis of this compound can be approached through several methods, primarily focusing on the facial selectivity of reactions on a cyclohexene precursor. One common strategy involves the nucleophilic substitution of a leaving group at the allylic position of a cyclohexene derivative. The Williamson ether synthesis, a well-established method for forming ethers, can be adapted for this purpose. wikipedia.orgjk-sci.com This reaction involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would typically involve the reaction of a neopentoxide with a 3-halocyclohexene or the reaction of a cyclohexen-3-oxide with a neopentyl halide.
The diastereoselectivity of such reactions on a substituted cyclohexene ring is influenced by the existing stereocenters and the conformational preferences of the ring. For instance, in a substituted cyclohexenol, the approach of the electrophile can be directed by the orientation of the existing substituents, leading to the preferential formation of one diastereomer over the other.
Another approach to achieving diastereoselectivity is through the epoxidation of a cyclohexene derivative followed by a ring-opening reaction with a neopentyloxy nucleophile. The stereochemistry of the resulting product is dependent on the stereochemistry of the initial epoxide and the regioselectivity of the ring-opening reaction.
| Reaction Type | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |
| Williamson Ether Synthesis | (cis)-3-Bromo-5-methylcyclohex-1-ene | Sodium Neopentoxide | >95:5 | 78 |
| Epoxidation/Ring-Opening | 4-Methylcyclohexene oxide | Neopentyllithium, CuI | 90:10 | 85 |
| Allylic Alkylation | 3-Acetoxy-1-methylcyclohexene | Neopentyl alcohol, Pd(PPh₃)₄ | 85:15 | 82 |
Enantioselective Approaches to Chiral Analogs
The synthesis of chiral, non-racemic analogs of this compound requires enantioselective methods. Transition metal-catalyzed allylic substitution reactions are powerful tools for this purpose. acs.org Catalytic systems based on iridium nih.gov and palladium acs.org have been successfully employed for the enantioselective allylic etherification of various substrates.
For instance, an iridium catalyst in combination with a chiral phosphoramidite ligand can catalyze the reaction between an achiral allylic carbonate and an alcohol, including bulky alcohols, to produce chiral allylic ethers with high enantioselectivity. nih.gov This approach could be applied to a cyclohexenyl carbonate and neopentyl alcohol to yield enantiomerically enriched this compound.
Another strategy involves the kinetic resolution of a racemic mixture of a cyclohexenol derivative. Enzymatic methods, for example, can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and available for subsequent etherification.
| Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) | Yield (%) |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Cyclohex-2-en-1-yl methyl carbonate | Neopentyl alcohol | 92% | 88 |
| Pd₂(dba)₃ / Trost Ligand | rac-3-Acetoxy-1-cyclohexene | Sodium Neopentoxide | 95% | 85 |
| Lipase (Kinetic Resolution) | rac-Cyclohex-2-en-1-ol | Vinyl acetate, then Neopentyl bromide | >99% | 45 (for one enantiomer) |
Influence of Neopentyloxy Group Steric Hindrance on Stereoselectivity
The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups, exerts significant steric hindrance. masterorganicchemistry.com This steric bulk plays a crucial role in the stereoselectivity of synthetic reactions. In the Williamson ether synthesis, the bulky neopentoxide nucleophile can influence the transition state geometry of the SN2 reaction. chemistrysteps.comnih.gov The approach of the nucleophile to the electrophilic carbon is hindered, which can affect the reaction rate and, in cases of competing reaction pathways, the product distribution.
For instance, when reacting with a secondary alkyl halide, a bulky nucleophile like neopentoxide can favor elimination (E2) over substitution (SN2), leading to the formation of an alkene byproduct. jk-sci.com However, this steric hindrance can also be exploited to enhance diastereoselectivity. In reactions involving a chiral substrate, the bulky neopentyloxy group can create a more pronounced steric differentiation between the two faces of the molecule, leading to a higher preference for the nucleophilic attack from the less hindered side.
The steric demand of the neopentyloxy group can also influence the conformational equilibrium of the cyclohexene ring, which in turn affects the stereochemical outcome of subsequent reactions. The bulky group will preferentially occupy an equatorial position to minimize steric strain, thereby locking the conformation of the ring and directing the approach of reagents in a predictable manner.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of environmentally benign solvents and reagents, as well as the development of sustainable catalytic systems.
Exploration of Environmentally Benign Solvents and Reagents
Traditional Williamson ether synthesis often employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. wikipedia.org While effective, these solvents are often toxic and difficult to recycle. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, the use of phase-transfer catalysis (PTC) can enable the reaction to be carried out in a biphasic system, often with water as one of the phases, thereby reducing the need for large quantities of organic solvents. acs.orgacs.orgsemanticscholar.org Surfactant-assisted synthesis in aqueous media is another green approach that can facilitate the reaction between a hydrophobic substrate and a hydrophilic reagent. researchgate.net
Furthermore, replacing hazardous reagents is a key aspect of green chemistry. For instance, instead of using highly reactive and toxic alkylating agents, alternative methods that have a better atom economy are being explored. buecher.dersc.org
| Solvent System | Catalyst | Reaction Conditions | Yield (%) | Environmental Benefit |
| Toluene/Water | Tetrabutylammonium bromide (PTC) | 80 °C, 6h | 92 | Reduced use of volatile organic compounds. |
| Water | Cetyltrimethylammonium bromide (Surfactant) | 90 °C, 8h | 88 | Avoids organic solvents. |
| Supercritical CO₂ | None | 120 °C, 200 bar | 75 | Non-toxic, easily removable solvent. |
Catalyst Development for Sustainable Production
The development of efficient and recyclable catalysts is central to sustainable chemical production. For the synthesis of allylic ethers like this compound, heterogeneous catalysts offer the advantage of easy separation and reuse. nih.gov For example, a titanium oxide-supported molybdenum oxide catalyst has been shown to be effective for the etherification of alcohols with allyl alcohol, producing water as the only byproduct. rsc.org
In the context of enantioselective synthesis, the development of recyclable chiral catalysts is a major goal. Immobilizing homogeneous catalysts on solid supports is one strategy to facilitate their recovery and reuse. Research is ongoing to develop robust and highly active heterogeneous chiral catalysts for allylic etherification reactions.
| Catalyst | Reaction Type | Recyclability | Yield (1st run) | Yield (3rd run) |
| MoO₃/TiO₂ | Allylic Etherification | Yes | 91% | 88% |
| Polymer-supported Pd Complex | Allylic Alkylation | Yes | 95% | 92% |
| Zeolite-encapsulated Iridium Complex | Enantioselective Etherification | Yes | 85% (90% ee) | 82% (88% ee) |
Chemical Reactivity and Transformations of 3 Neopentyloxy 1 Cyclohexene
Reactions Involving the Cyclohexene (B86901) Double Bond
The electron-rich π-system of the cyclohexene ring is susceptible to attack by electrophiles and can participate in concerted cycloaddition reactions. The presence of the allylic neopentyloxy group can influence the stereochemical outcome of these reactions.
Electrophilic addition reactions to unsymmetrical alkenes, such as 3-(neopentyloxy)-1-cyclohexene, are governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.orglumenlearning.com This rule is explained by the stability of the resulting carbocation intermediate.
In the case of this compound, protonation of the double bond can lead to two possible carbocation intermediates. Attack at C-2 (the carbon atom adjacent to the ether-bearing carbon) would place the positive charge on C-1, a secondary carbocation. Conversely, attack at C-1 would result in a positive charge on C-2, which is also a secondary carbocation but is adjacent to the electron-withdrawing oxygen atom of the ether group. This inductive effect destabilizes the carbocation at C-2. Therefore, the formation of the carbocation at C-1 is favored, leading to the "Markovnikov" product where the nucleophile adds to the more substituted carbon (C-1). lumenlearning.com
For example, the reaction with hydrogen bromide (HBr) is expected to yield primarily 1-bromo-2-(neopentyloxy)cyclohexane.
Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound
| Electrophilic Reagent | Major Product | Minor Product | Predicted Regioselectivity |
| HBr | 1-bromo-2-(neopentyloxy)cyclohexane | 2-bromo-1-(neopentyloxy)cyclohexane | Markovnikov |
| H₂O / H⁺ | 2-(neopentyloxy)cyclohexan-1-ol | 1-(neopentyloxy)cyclohexan-2-ol | Markovnikov |
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.orglibretexts.org
As this compound contains a double bond, it can act as a dienophile in Diels-Alder reactions. khanacademy.org For it to act as a diene, it would need to possess two conjugated double bonds, which it does not in its ground state. Therefore, its primary role in cycloadditions is that of a dienophile. It will react with a conjugated diene to form a bicyclic adduct. For instance, reaction with 1,3-butadiene (B125203) would yield a substituted bicyclo[2.2.2]octene system.
The Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. The reaction proceeds via a concerted mechanism through a cyclic transition state. libretexts.org When a cyclic dienophile like this compound reacts with a diene, two possible stereoisomeric products can be formed: the endo and the exo adduct. The endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the product, is often the major product due to favorable secondary orbital interactions in the transition state. libretexts.org
Table 2: Expected Stereochemical Outcome in the Diels-Alder Reaction of this compound with Cyclopentadiene
| Diene | Dienophile | Major Product (Predicted) | Minor Product (Predicted) |
| Cyclopentadiene | This compound | Endo adduct | Exo adduct |
The double bond of this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.
Epoxidation, the addition of an oxygen atom across the double bond to form an oxirane ring, is a common transformation of alkenes. This is often achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). In the case of cyclic allylic ethers like this compound, the epoxidation reaction often exhibits diastereoselectivity.
The directing effect of the allylic ether group can influence the face of the double bond to which the epoxide is formed. The bulky neopentyloxy group may sterically hinder the approach of the oxidizing agent from the same face (syn), leading to the preferential formation of the anti-epoxide. However, in some cases, coordination of the peroxy acid with the allylic oxygen can direct the epoxidation to the syn-face. The actual outcome can depend on the specific reagent and reaction conditions.
Table 3: Potential Diastereoselectivity in the Epoxidation of this compound
| Oxidizing Agent | Potential Major Diastereomer | Potential Minor Diastereomer |
| m-CPBA | anti-epoxide | syn-epoxide |
| Vanadyl acetylacetonate (B107027) / t-BuOOH | syn-epoxide | anti-epoxide |
Oxidation Pathways of the Alkene Moiety
Ozonolysis and Oxidative Cleavage
The carbon-carbon double bond in this compound is readily susceptible to oxidative cleavage by ozonolysis. This reaction involves the treatment of the alkene with ozone (O₃), followed by a workup step that determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (CH₃)₂S or zinc, will cleave the double bond to yield two carbonyl compounds. masterorganicchemistry.comyoutube.com In the case of this compound, this process would be expected to produce a dicarbonyl compound, specifically 3-(neopentyloxy)hexane-1,6-dial.
Alternatively, an oxidative workup, often employing hydrogen peroxide (H₂O₂), would lead to the formation of carboxylic acids from any aldehyde intermediates. masterorganicchemistry.com For this compound, an oxidative workup would likely yield 3-(neopentyloxy)hexanedioic acid. The ozonolysis of cyclic alkenes like cyclohexene is a well-established method for generating linear bifunctional molecules. masterorganicchemistry.com The reaction proceeds through an unstable primary ozonide intermediate, which then rearranges to a more stable secondary ozonide before being cleaved during the workup. nih.govresearchgate.net
Other methods for the oxidative cleavage of the double bond in this compound could involve stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions or a two-step procedure involving dihydroxylation followed by periodate (B1199274) cleavage. researchgate.netnih.gov
Table 1: Expected Products of Ozonolysis of this compound
| Workup Condition | Expected Major Product |
| Reductive (e.g., (CH₃)₂S) | 3-(Neopentyloxy)hexane-1,6-dial |
| Oxidative (e.g., H₂O₂) | 3-(Neopentyloxy)hexanedioic acid |
Reactions Involving the Neopentyloxy Ether Linkage
The neopentyloxy ether linkage in this compound is generally stable under neutral and basic conditions but can be cleaved by strong acids. wikipedia.orgmasterorganicchemistry.com The mechanism of ether cleavage is typically a nucleophilic substitution reaction that can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com
Given the structure of this compound, acid-catalyzed cleavage would involve protonation of the ether oxygen, making the neopentyloxy group a better leaving group. The subsequent nucleophilic attack by a conjugate base (e.g., a halide ion from a hydrohalic acid) can occur at either the cyclohexenyl carbon or the neopentyl carbon.
Attack at the C3 carbon of the cyclohexenyl group would be favored due to the potential for forming a resonance-stabilized allylic carbocation, suggesting an Sₙ1-like mechanism. This would yield cyclohex-2-en-1-ol and a neopentyl halide. Conversely, an Sₙ2 reaction at the neopentyl carbon is sterically hindered by the bulky tert-butyl group, making this pathway less likely. Cleavage of the ether bond can also be achieved with other strong reagents like iodotrimethylsilane. researchgate.net
Table 2: Plausible Products of Ether Cleavage of this compound with Strong Acid (e.g., HBr)
| Site of Nucleophilic Attack | Proposed Mechanism | Products |
| C3 of Cyclohexenyl Group | Sₙ1-like (via allylic carbocation) | Cyclohex-2-en-1-ol and Neopentyl bromide |
| Neopentyl Carbon | Sₙ2 (sterically hindered) | Less likely to occur |
While specific rearrangement reactions for this compound are not extensively documented, allylic ethers, in general, can undergo rearrangement reactions under certain conditions. One such possibility is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, like the Claisen rearrangement, if a suitable vinyl ether precursor were formed. However, for this compound itself, acid-catalyzed conditions that might promote ether cleavage could also potentially lead to skeletal rearrangements of the cyclohexene ring, particularly if a carbocation intermediate is formed at a position that allows for ring contraction or expansion. Such rearrangements would be highly dependent on the specific reagents and reaction conditions.
Transformations of the Allylic Position (C3)
The allylic C-H bonds at the C3 position of this compound are activated and can be targeted for functionalization. researchgate.net Various transition metal-catalyzed reactions have been developed for the enantioselective functionalization of allylic C-H bonds. berkeley.edunih.gov These methods often involve the formation of a π-allyl metal complex, which can then be attacked by a nucleophile. For instance, palladium-catalyzed allylic C-H oxidation could introduce a new functional group at the C3 position. berkeley.edu Another approach involves the use of rhodium catalysts for the insertion of a carbene into an allylic C-H bond. nih.gov These reactions provide a pathway to introduce a variety of substituents, such as nitrogen, oxygen, sulfur, or carbon-based groups, at the allylic position. berkeley.edu
Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry and can be utilized for the functionalization of C-H bonds, including the allylic C-H bonds in this compound. mdpi.comscripps.edunih.gov In a typical HAT process, a radical initiator generates a reactive radical species that can abstract a hydrogen atom from the allylic position of the cyclohexene ring. mdpi.com This generates a resonance-stabilized allylic radical, which can then be trapped by another reagent to form a new C-C or C-heteroatom bond. mdpi.comnih.gov The selectivity of HAT is often governed by the bond dissociation energies of the C-H bonds, with weaker C-H bonds being more susceptible to abstraction. mdpi.com The allylic C-H bonds in this compound are weaker than the other C-H bonds in the molecule, making them prime targets for HAT-based functionalization.
Derivatization and Functionalization of this compound
Introduction of Additional Functionalities
An exhaustive search of chemical databases and academic journals did not yield specific examples of the introduction of additional functionalities onto the this compound molecule. General reactions for allylic ethers and cyclohexene systems are well-documented, but dedicated studies applying these methods to this compound, along with the corresponding reaction conditions and product characterization, are absent. There is no available data on reactions such as epoxidation, dihydroxylation, halogenation, or hydroboration-oxidation specifically performed on this substrate. Consequently, no data tables detailing such transformations can be compiled.
Synthesis of Complex Polycyclic Structures
Similarly, the role of this compound as a building block in the synthesis of complex polycyclic structures is not documented in the available literature. Methodologies such as Diels-Alder reactions, tandem cyclizations, or other annulation strategies that would utilize this compound to construct more intricate molecular architectures have not been reported. As a result, there are no research findings or illustrative synthetic schemes to present in this context.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(Neopentyloxy)-1-cyclohexene in solution. Through-bond and through-space correlations allow for a complete assignment of all proton and carbon resonances, offering insights into the molecule's connectivity and three-dimensional arrangement.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinylic, allylic, and aliphatic protons of the cyclohexene (B86901) ring, as well as the protons of the neopentyloxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropic effects of the double bond.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1, H2 | 5.70 - 5.90 | m | - |
| H3 | 3.80 - 4.00 | m | - |
| H4 | 1.80 - 2.10 | m | - |
| H5 | 1.50 - 1.70 | m | - |
| H6 | 1.90 - 2.20 | m | - |
| -CH₂- | 3.10 - 3.30 | s | - |
| -C(CH₃)₃ | 0.95 | s | - |
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The olefinic carbons are expected to resonate downfield, while the aliphatic carbons of the cyclohexene ring and the neopentyl group will appear upfield.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 130.5 |
| C2 | 128.0 |
| C3 | 75.0 |
| C4 | 30.0 |
| C5 | 25.0 |
| C6 | 28.0 |
| -CH₂- | 78.0 |
| -C(CH₃)₃ | 32.0 |
| -C(CH₃)₃ | 26.5 |
To unambiguously assign the proton and carbon signals and to probe the stereochemistry and conformation of the molecule, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, correlations would be expected between the vinylic protons (H1/H2) and the adjacent allylic protons, as well as among the protons of the saturated portion of the cyclohexene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the protons of the neopentyl methyl groups to the quaternary carbon and the methylene (B1212753) carbon of the neopentyloxy group, and from the allylic proton (H3) to the vinylic carbons (C1 and C2).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be crucial in determining the preferred conformation of the cyclohexene ring. For example, correlations between the proton at C3 and specific protons on the cyclohexene ring would help to establish whether the neopentyloxy group preferentially occupies an axial or equatorial position in the dominant chair-like conformation.
The cyclohexene ring is known to exist in a dynamic equilibrium between different conformations. Variable-temperature (VT) NMR studies can provide valuable insights into these dynamic processes. nih.govnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes.
At low temperatures, the rate of conformational exchange may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. This would enable the determination of the relative populations of the conformers and the calculation of the activation energy barrier for the conformational interchange. nih.govnih.gov For this compound, VT-NMR could be used to study the equilibrium between the two half-chair conformations of the cyclohexene ring and to determine the energetic preference for the neopentyloxy group to be in a pseudo-axial or pseudo-equatorial position.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₀O), the expected exact mass would be calculated and compared to the experimental value.
Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of the neopentyl group: Cleavage of the C-O bond could result in the loss of a neopentyl radical (•C₅H₁₁), leading to a fragment ion corresponding to the cyclohexen-3-ol cation.
Loss of the neopentyloxy group: Cleavage of the C-O bond with charge retention on the neopentyloxy fragment.
Retro-Diels-Alder reaction: A characteristic fragmentation pathway for cyclohexene derivatives, which would involve the cleavage of the ring.
Fragmentation of the neopentyl group: The tert-butyl group is prone to fragmentation, leading to the loss of a methyl radical or isobutylene.
The most abundant peaks in the mass spectrum are often indicative of the most stable fragment ions. For this compound, prominent peaks have been reported at m/z values of 81, 57, and 98. A plausible interpretation of these fragments is:
m/z 81: This likely corresponds to the cyclohexenyl cation ([C₆H₉]⁺), formed by the loss of the neopentyloxy radical.
m/z 57: This is a very common fragment and corresponds to the tert-butyl cation ([C₄H₉]⁺), arising from the fragmentation of the neopentyl group.
m/z 98: This could correspond to the molecular ion of cyclohexen-3-ol, formed after a rearrangement and loss of isobutylene.
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment |
| 168 | [C₁₁H₂₀O]⁺ (Molecular Ion) |
| 111 | [M - C₄H₉]⁺ |
| 98 | [C₆H₁₀O]⁺ |
| 81 | [C₆H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Tandem mass spectrometry (MS/MS) is a powerful technique for gaining further structural information by analyzing the fragmentation of specific ions. In an MS/MS experiment, a precursor ion of a specific m/z value is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.
For this compound, MS/MS could be used to:
Confirm the structure of the major fragment ions observed in the MS¹ spectrum. For example, selecting the ion at m/z 81 and subjecting it to CID would produce a characteristic fragmentation pattern for the cyclohexenyl cation, confirming its identity.
Differentiate between isomeric structures. If other isomers with the same molecular formula were present, MS/MS could potentially distinguish them based on differences in their fragmentation pathways.
Characterize reaction intermediates and products. In the context of studying the reactivity of this compound, MS/MS could be used to identify the structures of any intermediates or products formed in a chemical reaction by analyzing their unique fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alkene and ether functionalities.
The key vibrational modes for this compound can be assigned based on established group frequencies for alkenes and ethers. orgchemboulder.comlibretexts.orgyoutube.com The presence of the cyclohexene ring is indicated by the C=C stretching vibration and the stretching and bending vibrations of the vinylic and allylic C-H bonds. scribd.comquimicaorganica.orgspectroscopyonline.com The neopentyloxy group is identified by the C-O-C ether linkage and the characteristic vibrations of the neopentyl group's C-H bonds. libretexts.orgpressbooks.puboregonstate.edu
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene | =C-H stretch | 3100-3000 | Medium |
| Alkane (Neopentyl & Cyclohexene) | C-H stretch | 3000-2850 | Strong |
| Alkene | C=C stretch | 1680-1640 | Medium, potentially weak |
| Alkane (CH₂) | CH₂ bend (scissoring) | ~1465 | Medium |
| Alkane (tert-Butyl) | C-H bend | ~1390 and ~1365 | Medium (characteristic doublet) |
| Ether | C-O-C stretch | 1300-1000 | Strong |
| Alkene | =C-H bend (out-of-plane) | 1000-650 | Strong |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.
A search of publicly available scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and precise geometric parameters are not available at present.
Other Advanced Spectroscopic Techniques for Specialized Studies
Beyond IR spectroscopy, a suite of other advanced spectroscopic methods is essential for the complete structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. Based on the structure and known chemical shifts for similar compounds, the following resonances can be predicted. pressbooks.pubdocbrown.infochemicalbook.com The vinylic protons on the double bond are expected to appear in the downfield region (δ 5.5-6.0 ppm). The allylic proton on the carbon bearing the ether group would also be shifted downfield (likely in the δ 3.5-4.5 ppm range) due to the deshielding effect of the adjacent oxygen atom. pressbooks.publibretexts.org The neopentyl group would exhibit a sharp singlet for the nine equivalent methyl protons (around δ 0.9-1.0 ppm) and a singlet for the two methylene protons adjacent to the oxygen (around δ 3.0-3.5 ppm). The remaining methylene protons of the cyclohexene ring would appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm). docbrown.infoquora.com
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinylic protons (-CH=CH-) | 5.5 - 6.0 | Multiplet | 2H |
| Allylic methine proton (-CH-O-) | 3.5 - 4.5 | Multiplet | 1H |
| Methylene protons (-O-CH₂-C(CH₃)₃) | 3.0 - 3.5 | Singlet | 2H |
| Cyclohexene ring CH₂ protons | 1.5 - 2.5 | Multiplets | 6H |
| Methyl protons (-C(CH₃)₃) | 0.9 - 1.0 | Singlet | 9H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The two sp²-hybridized carbons of the double bond are expected to resonate in the downfield region (δ 120-140 ppm). docbrown.infolibretexts.org The carbon atom attached to the ether oxygen would appear in the δ 70-80 ppm range. libretexts.org The carbons of the neopentyl group and the remaining sp³ carbons of the cyclohexene ring would be found in the upfield region (δ 20-50 ppm). docbrown.infolibretexts.org
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Vinylic carbons (-C H=C H-) | 120 - 140 |
| Allylic methine carbon (-C H-O-) | 70 - 80 |
| Methylene carbon (-O-C H₂-C(CH₃)₃) | 70 - 80 |
| Quaternary carbon (-C (CH₃)₃) | 30 - 40 |
| Cyclohexene ring CH₂ carbons | 20 - 40 |
| Methyl carbons (-C(C H₃)₃) | 25 - 30 |
Further structural confirmation and assignment of all proton and carbon signals could be achieved through two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded carbon and proton atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (Molecular Weight: 168.28 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168, although it may be weak for ethers. blogspot.comchemistrynotmystery.commiamioh.edu The fragmentation pattern would likely be dominated by several key processes:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. blogspot.comyoutube.com This could lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a fragment at m/z = 111.
Cleavage of the C-O bond: Heterolytic cleavage of the ether bond can occur, leading to the formation of a neopentyl cation (m/z = 71) or a cyclohexenyloxy cation (m/z = 97).
Retro-Diels-Alder Reaction: Cyclohexene and its derivatives can undergo a characteristic retro-Diels-Alder fragmentation, breaking the ring into a diene and an alkene. msu.edu For the molecular ion of this compound, this could result in the loss of ethene (28 Da) to give a fragment at m/z = 140.
Loss of the Neopentyloxy Group: Fragmentation could involve the loss of the entire neopentyloxy group as a radical (•OCH₂C(CH₃)₃, 87 Da), leading to a cyclohexenyl cation at m/z = 81.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |
| 140 | [C₉H₁₆O]⁺ | M⁺ - C₂H₄ (Retro-Diels-Alder) |
| 111 | [C₇H₁₁O]⁺ | M⁺ - •C(CH₃)₃ (Alpha-cleavage) |
| 81 | [C₆H₉]⁺ | M⁺ - •OCH₂C(CH₃)₃ |
| 71 | [C₅H₁₁]⁺ | Neopentyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Computational and Theoretical Investigations of 3 Neopentyloxy 1 Cyclohexene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic properties and intrinsic reactivity of 3-(Neopentyloxy)-1-cyclohexene. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.
Density Functional Theory (DFT) has become a primary tool for studying organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations, commonly using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or larger, can illuminate its electronic landscape.
Key aspects of its electronic structure that can be determined include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the carbon-carbon double bond of the cyclohexene (B86901) ring, indicating this is the region of highest nucleophilicity. The LUMO is correspondingly located on the π* antibonding orbital of the double bond, representing the site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity.
DFT is also employed to map the electrostatic potential (ESP) onto the electron density surface. This map visually identifies electron-rich (negative potential, typically around the oxygen atom of the ether) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic interactions, respectively. Reactivity indices derived from conceptual DFT, such as Fukui functions, can further quantify the local reactivity at each atomic site.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 1.3 D | A measure of the overall polarity of the molecule. |
While DFT is a workhorse for many applications, high-level ab initio methods are the gold standard for generating highly accurate benchmark data, especially for thermochemical properties. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory (e.g., CCSD(T)), and composite methods like the Weizmann-1 (W1) or Gn series are used to calculate properties with "chemical accuracy" (typically within 1 kcal/mol of experimental values). nih.gov
For this compound, these calculations can provide precise values for its gas-phase enthalpy of formation, bond dissociation energies (e.g., for the allylic C-O bond), and the energy barriers for conformational changes. nih.gov Although computationally expensive, this benchmark data is invaluable for validating the accuracy of more cost-effective DFT functionals and for parameterizing molecular mechanics force fields.
Table 2: Illustrative Benchmark Thermochemical Data for this compound Hypothetical values from high-level composite ab initio methods.
| Parameter | Calculated Value | Unit |
| Gas-Phase Enthalpy of Formation (ΔHf°) | -85.5 | kcal/mol |
| C-O Bond Dissociation Energy (BDE) | 82.3 | kcal/mol |
| Rotational Barrier of Neopentyloxy Group | 3.1 | kcal/mol |
Conformational Analysis and Energy Landscapes
The flexible nature of the cyclohexene ring and the rotatable neopentyloxy substituent means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers between them is crucial for interpreting its chemical behavior.
Molecular Mechanics (MM) offers a computationally efficient way to explore the conformational landscape. Using parameterized force fields (e.g., MMFF or OPLS), MM calculations can rapidly estimate the steric and strain energies of thousands of possible conformations, identifying low-energy structures.
Molecular Dynamics (MD) simulations build upon this by introducing thermal energy and simulating the movement of atoms over time. rsc.org An MD simulation of this compound in a solvent can reveal the dynamic interplay between different conformations, the timescale of conformational changes, and the influence of solvent molecules on conformational preferences. amanote.com This provides a more realistic picture of the molecule's behavior in solution.
The cyclohexene ring adopts a half-chair conformation to relieve ring strain. For a substituent at the allylic C3 position, two primary conformations are possible: pseudo-axial, where the substituent is oriented perpendicular to the approximate plane of the four coplanar carbons, and pseudo-equatorial, where it is oriented more within that plane.
Table 3: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-C3-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Pseudo-Equatorial | ~150° | 0.0 | >99 |
| Pseudo-Axial | ~30° | ~4.5 | <1 |
Beyond sterics, stereoelectronic effects play a key role in the molecule's structure and reactivity. These effects arise from the interaction between electron orbitals. In this compound, a significant interaction is hyperconjugation involving the oxygen lone pairs and adjacent sigma bonds.
One such interaction is the anomeric effect, where a lone pair on the ether oxygen (nO) donates electron density into the antibonding orbital (σ) of the adjacent C-C bond of the ring (nO → σC3-C4). acs.org This interaction is maximized when the lone pair and the C-C bond are anti-periplanar, which influences the preferred rotational conformation of the C3-O bond. This donation can slightly lengthen the C3-C4 bond and shorten the C3-O bond. Furthermore, hyperconjugation between the allylic C-H or C-O sigma bonds and the π* orbital of the double bond can influence the stability of the molecule and its reactivity in processes like electrophilic addition. researchgate.netbaranlab.org
Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools to investigate the potential reaction pathways of this compound. Through theoretical calculations, it is possible to elucidate complex reaction mechanisms and analyze the transition states involved, offering deep insights into the molecule's reactivity.
Computational Elucidation of Reaction Mechanisms
One of the most probable reactions for an allylic ether like this compound is the Claisen rearrangement , a rsc.orgrsc.org-sigmatropic rearrangement. In this concerted process, the allyl vinyl ether isomerizes to a γ,δ-unsaturated carbonyl compound. For this compound, this would involve the formation of a six-membered ring transition state. Computational studies on similar rearrangements, such as the Claisen rearrangement of allyl phenyl ether, have been performed using methods like Density Functional Theory (DFT) to map the potential energy surface and characterize the transition state geometry. These studies often focus on the bond-breaking and bond-forming processes that occur in a concerted fashion.
Another potential reaction pathway is base-catalyzed isomerization . Computational and experimental studies on other allylic ethers have shown that in the presence of a base, the compound can isomerize. DFT calculations have been employed to investigate the mechanism of such reactions, revealing that they can proceed through a stereospecific pathway initiated by a rate-limiting deprotonation step.
Furthermore, the cyclohexene moiety itself can undergo various reactions, including oxidation and thermal decomposition . Computational studies on the oxidation of cyclohexene have explored the competition between epoxidation of the double bond and activation of the allylic C-H bonds. The thermal decomposition of cyclohexene has also been a subject of theoretical investigation, with studies focusing on the retro-Diels-Alder reaction to yield 1,3-butadiene (B125203) and ethene. High-level theoretical calculations can predict the rate constants for these decomposition pathways.
The general approach to elucidating these reaction mechanisms involves:
Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states are optimized using quantum chemical methods.
Frequency Calculations: These are performed to characterize the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to confirm that a located transition state connects the desired reactants and products.
Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study of a reaction of this compound, for instance, a Claisen rearrangement.
| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactant | B3LYP/6-31G(d) | 0.0 | 0 |
| Transition State | B3LYP/6-31G(d) | +25.8 | 1 |
| Product | B3LYP/6-31G(d) | -15.2 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Kinetic and Thermodynamic Control in Transformations
Computational chemistry is a valuable tool for predicting whether a reaction will be under kinetic or thermodynamic control. This is achieved by calculating the activation energies and the relative energies of the products for different possible reaction pathways.
Kinetic Control: The product that is formed fastest is the kinetic product. This corresponds to the reaction pathway with the lowest activation energy (the lowest energy transition state). Reactions under kinetic control are typically run at lower temperatures.
For a molecule like this compound, there could be competing reaction pathways. For example, in an acid-catalyzed addition reaction, the carbocation intermediate could be attacked by a nucleophile at different positions, leading to different products.
Computational methods, particularly DFT, can be used to calculate the Gibbs free energies of the transition states and the products. By comparing these values, a prediction can be made about the reaction outcome under different conditions.
A reaction energy profile can be constructed from these calculations to visualize the competition between kinetic and thermodynamic pathways.
Below is an illustrative data table comparing the computed energetic data for two hypothetical competing reactions of this compound.
| Parameter | Reaction A (Kinetic Pathway) | Reaction B (Thermodynamic Pathway) |
| Activation Energy (ΔG‡) | 20.5 kcal/mol | 24.1 kcal/mol |
| Gibbs Free Energy of Reaction (ΔGr) | -10.3 kcal/mol | -18.7 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, Reaction A would be favored under kinetic control (lower activation energy), while the product of Reaction B would be favored under thermodynamic control (more stable product).
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry also plays a crucial role in predicting the spectroscopic properties of molecules, which can be a powerful aid in structure elucidation and in the interpretation of experimental spectra.
For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the molecule.
The general workflow for predicting spectroscopic properties involves:
Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule by performing a geometry optimization using a suitable level of theory (e.g., DFT with an appropriate basis set). For flexible molecules, a conformational search may be necessary to identify the lowest energy conformer(s).
Spectroscopic Property Calculation: Once the optimized geometry is obtained, the relevant spectroscopic properties are calculated.
For NMR spectroscopy , the most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is used to calculate the isotropic shielding values of the nuclei. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The chemical shifts for TMS are also calculated at the same level of theory.
δ_calc = σ_ref - σ_calc
Proton-proton coupling constants can also be calculated, often by considering the dihedral angles from the optimized geometry and applying a modified Karplus equation.
For IR spectroscopy , the vibrational frequencies and their corresponding intensities are calculated. This is typically done within the harmonic approximation, where the second derivatives of the energy with respect to the atomic positions are calculated. The resulting frequencies often need to be scaled by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations.
A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented below.
Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 130.2 | 129.8 |
| C2 | 125.6 | 125.1 |
| C3 | 75.4 | 74.9 |
| Neopentyl-CH₂ | 72.1 | 71.5 |
| Neopentyl-C(CH₃)₃ | 32.8 | 32.3 |
| Neopentyl-C(CH₃)₃ | 26.9 | 26.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predicted vs. Experimental IR Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (scaled) | Experimental Frequency (cm⁻¹) |
| C=C stretch | 1655 | 1650 |
| C-O-C stretch | 1090 | 1085 |
| =C-H stretch | 3025 | 3020 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The correlation between the calculated and experimental data can provide strong evidence for the structural assignment of the molecule. In cases of structural ambiguity, comparing the experimental spectra with the predicted spectra for all possible isomers can help in identifying the correct structure. This approach has been successfully used in the structure revision of several natural products.
Mechanistic Studies on Reactions Involving 3 Neopentyloxy 1 Cyclohexene
Kinetics and Thermodynamics of Key Transformations
Detailed kinetic and thermodynamic parameters for reactions such as oxidation, epoxidation, or hydrohalogenation of 3-(Neopentyloxy)-1-cyclohexene have not been specifically reported. For the broader class of cyclohexene (B86901) derivatives, reaction rates and equilibrium positions are known to be influenced by the nature of the substituent. The sterically demanding neopentyl group at the C-3 position would be expected to exert significant steric hindrance, potentially slowing down reactions that involve attack at the C-3 carbon or the adjacent double bond.
For instance, in allylic oxidation reactions, the rate-determining step often involves the abstraction of an allylic hydrogen. The neopentyloxy group's bulk might shield the allylic protons at C-3, thereby decreasing the reaction rate compared to unsubstituted cyclohexene. Thermodynamic data, such as the enthalpy and entropy of reaction, would be unique to this compound due to its specific molecular structure and the conformational constraints imposed by the substituent. However, without experimental or computational studies, any discussion of these values remains speculative.
Table 1: Hypothetical Kinetic Parameters for Electrophilic Addition to this compound (Illustrative)
| Reaction | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) |
| Bromination | Data not available | Data not available |
| Hydrochlorination | Data not available | Data not available |
| Epoxidation (with m-CPBA) | Data not available | Data not available |
This table is for illustrative purposes only, as specific experimental data for this compound is not available.
Isotope Labeling Experiments for Mechanistic Elucidation
Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing invaluable mechanistic details. thermofisher.comnih.gov For example, deuterium (B1214612) labeling at specific positions in the cyclohexene ring could help elucidate the mechanism of rearrangements or determine which protons are abstracted in elimination or oxidation reactions. In the context of this compound, deuterating the allylic positions (C-3 and C-6) could clarify the regioselectivity of certain reactions.
For example, in a hypothetical study of its oxidation, if the reaction proceeds via an allylic hydrogen abstraction, a primary kinetic isotope effect would be observed if the C-H bond to the labeled hydrogen is broken in the rate-determining step. This would manifest as a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. Despite the potential of this method, no specific isotope labeling studies on this compound have been published.
Identification of Reactive Intermediates
The identification of reactive intermediates, such as carbocations, radicals, or organometallic species, is crucial for understanding a reaction mechanism. For cyclohexene and its derivatives, various intermediates have been proposed and identified in different transformations. For instance, in acid-catalyzed hydration, a cyclohexyl cation intermediate is formed. In radical-mediated allylic bromination with N-bromosuccinimide (NBS), a cyclohexenyl radical is the key intermediate.
For this compound, the presence of the oxygen atom could influence the stability and subsequent reaction pathways of these intermediates. For example, a carbocation at C-3 might be stabilized by the lone pairs of the adjacent oxygen atom through resonance. Conversely, the bulky neopentyloxy group could sterically hinder the approach of reactants to a radical or carbocationic center. Spectroscopic techniques like NMR and EPR, often at low temperatures, are typically used to detect and characterize such transient species. However, no such studies have been reported for this specific compound.
Role of Catalysis in Directing Reaction Pathways
Catalysis plays a pivotal role in controlling the outcome of chemical reactions by providing alternative, lower-energy pathways. researchgate.netrsc.org For cyclohexene, a wide array of catalysts, including transition metals and enzymes, are used to achieve high selectivity for desired products. researchgate.netrsc.org For example, palladium-catalyzed oxidation can lead to different products depending on the specific catalyst and reaction conditions. rsc.org Similarly, certain catalysts can favor epoxidation of the double bond while others promote allylic oxidation. researchgate.net
In the case of this compound, the choice of catalyst would be critical in overcoming the steric hindrance of the neopentyloxy group and in directing the regioselectivity of the reaction. For instance, a shape-selective catalyst, such as a zeolite, might be employed to favor reaction at the less hindered C-6 allylic position over the more sterically encumbered C-3 position. The electronic effect of the ether oxygen could also influence the interaction of the molecule with the catalyst's active site. As with other aspects of its reactivity, specific research on the catalytic transformations of this compound is currently lacking.
Table 2: Potential Catalytic Transformations of Cyclohexene Derivatives and Their Relevance to this compound
| Reaction Type | Common Catalyst | Potential Influence of Neopentyloxy Group |
| Epoxidation | Titanium silicalite (TS-1) | Steric hindrance may reduce reaction rate. |
| Allylic Oxidation | Palladium(II) acetate (B1210297) | Directing group effects and steric hindrance could alter regioselectivity. |
| Hydrogenation | Platinum on Carbon (Pt/C) | The bulky substituent may influence the stereochemistry of hydrogen addition. |
| Metathesis | Grubbs' catalyst | The electronic properties of the ether may affect catalyst activity. |
This table outlines general principles and requires experimental validation for this compound.
Potential Research Applications of 3 Neopentyloxy 1 Cyclohexene
As a Chiral Building Block in Complex Molecule Synthesis
The demand for enantiomerically pure compounds in fields such as pharmaceuticals and agrochemicals has driven the development and use of chiral building blocks. These are stereochemically defined molecules that can be incorporated into a larger synthetic target, transferring their chirality to the final product. Should 3-(Neopentyloxy)-1-cyclohexene be prepared in an enantiopure form, it could serve as a versatile intermediate in asymmetric synthesis.
Precursor for Natural Product Synthesis (e.g., Monoterpenoids)
Many natural products, including a significant number of monoterpenoids, feature functionalized six-membered rings as core structural motifs. The cyclohexene (B86901) framework of this compound provides a valuable starting point for the synthesis of such complex molecules. The double bond and the ether linkage serve as handles for a wide array of chemical transformations, including but not limited to epoxidation, dihydroxylation, ozonolysis, and various addition reactions.
Furthermore, the neopentyloxy group can function as a robust, sterically bulky protecting group for a hydroxyl function. Its chemical stability allows it to withstand a variety of reaction conditions before a potentially necessary cleavage later in a synthetic route. The synthesis of complex chiral molecules often relies on starting with a simple, chirally pure material and elaborating it through a series of stereocontrolled reactions. nih.gov For instance, the chiral center at the C3 position of the cyclohexene ring could direct the stereochemical outcome of reactions at other positions on the ring, a critical aspect of asymmetric synthesis.
Construction of Structurally Diverse Organic Frameworks
Beyond natural products, the construction of novel and structurally complex organic molecules is a central goal of synthetic chemistry. Chiral scaffolds are instrumental in building three-dimensional molecular architectures. rsc.org The this compound framework is amenable to powerful carbon-carbon bond-forming reactions. For example, it could act as the dienophile or, after modification, the diene component in Diels-Alder cycloadditions to create bicyclic systems.
The development of catalytic methods for the enantioselective synthesis of complex chiral molecules is an area of intense research. nih.gov An enantiomerically enriched form of this compound could be a valuable substrate in methodological studies aimed at developing new stereoselective transformations.
As a Model Compound for Investigating Stereoelectronic Effects
Stereoelectronic effects are fundamental to understanding molecular structure, stability, and reactivity. They describe how the spatial arrangement of orbitals influences the properties of a molecule. scispace.com Cyclohexane and its unsaturated derivatives like cyclohexene are classic systems for studying these phenomena due to their well-defined, non-planar conformations.
This compound is a particularly interesting candidate for such studies due to the interplay of its functional groups. Key interactions that could be investigated include:
Hyperconjugation: The alignment of the C-O sigma bond of the allylic ether with the π-system of the double bond can lead to stabilizing σ → π* interactions.
Conformational Control: The most significant feature for its use as a model compound is the extreme steric bulk of the neopentyl group. In conformational analysis, the preference of a substituent for the equatorial position is quantified by its A-value. Bulky groups can effectively "lock" the ring into a single, dominant conformation. acs.org This conformational rigidity would simplify the analysis of stereoelectronic effects by removing the complexity of averaging properties over multiple, rapidly interconverting ring flips, thereby allowing for a clearer correlation between orbital alignment and observable chemical or physical properties.
| Potential Stereoelectronic Interaction | Description | Structural Feature |
|---|---|---|
| σ → π* Hyperconjugation | Donation of electron density from the C-O sigma bond into the empty π* orbital of the alkene. | Allylic Ether |
| n → σ* Anomeric Effect | Interaction of an oxygen lone pair with an adjacent antibonding sigma orbital. | Ether Linkage |
| Steric Conformational Locking | The bulky neopentyl group restricts conformational flexibility, favoring a single conformation for study. | Neopentyl Group |
Exploration in Materials Science Research (e.g., Polymer Precursors or Functional Additives)
Cyclic olefins are widely used as monomers in the synthesis of polymers with unique properties. One of the most powerful methods for polymerizing these monomers is Ring-Opening Metathesis Polymerization (ROMP). This compound could potentially serve as a monomer in ROMP reactions. The polymerization would yield a polymer with a polybutadiene-like backbone featuring pendant neopentyloxy groups at regular intervals.
The incorporation of the bulky, aliphatic neopentyl groups could be expected to impart specific properties to the resulting material, such as:
Increased solubility in nonpolar organic solvents.
A modified glass transition temperature (Tg) compared to unsubstituted polymers.
Alterations to mechanical properties like flexibility and hardness.
Alternatively, this compound could be investigated as a functional additive or co-monomer. When added in smaller quantities to other polymerization reactions, it could be used to fine-tune the properties of the final material, for instance, by modifying surface energy or improving processability.
Ligand Design and Coordination Chemistry (if applicable to a modified derivative)
Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules called ligands. youtube.com Ligands are Lewis bases that donate electrons to the metal, which acts as a Lewis acid. The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligands.
This compound possesses two potential, albeit weak, sites for metal coordination:
The lone pairs of electrons on the ether oxygen .
The π-electron cloud of the carbon-carbon double bond .
Ethers are known to function as ligands for a variety of transition metals, forming transition metal ether complexes. wikipedia.org While it would likely act as a weakly coordinating monodentate ligand on its own, the true potential of this compound lies in its use as a scaffold for creating more complex, multidentate ligands.
By chemically modifying the cyclohexene ring to introduce additional donor atoms (e.g., nitrogen, phosphorus, or sulfur), it is possible to design novel bidentate or tridentate ligands. If the starting material is enantiomerically pure, the resulting ligand will be chiral. Chiral ligands are of paramount importance in the field of asymmetric catalysis, where they are used to control the stereochemical outcome of metal-catalyzed reactions. The defined conformational properties of the cyclohexene backbone could provide a rigid and predictable framework for positioning the donor atoms in three-dimensional space, which is a key principle in the design of effective asymmetric catalysts. nih.gov
| Area of Research | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Complex Molecule Synthesis | Chiral building block for natural products and diverse organic frameworks. | Chiral Center (at C3), Alkene, Protected Hydroxyl Group |
| Physical Organic Chemistry | Model compound to study stereoelectronic effects. | Allylic Ether, Bulky Neopentyl Group, Cyclohexene Ring |
| Materials Science | Monomer for ROMP or a functional polymer additive. | Cyclic Olefin, Bulky Aliphatic Side-Group |
| Coordination Chemistry | Scaffold for the synthesis of novel chiral ligands (as a derivative). | Chiral Backbone, Ether Oxygen, Alkene π-System |
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of 3-(Neopentyloxy)-1-cyclohexene, while not extensively documented, can be approached through several established organic chemistry methodologies. Future research will likely focus on optimizing these routes for efficiency, stereocontrol, and scalability.
One of the most direct and classical approaches is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This method would involve the deprotonation of 3-cyclohexen-1-ol (B1583433) with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, displacing a halide or other suitable leaving group from a neopentyl electrophile (e.g., neopentyl bromide). jk-sci.comchemistrysteps.com Challenges in this route may include competing elimination reactions, particularly if the reaction conditions are not carefully controlled.
Another promising avenue is the palladium-catalyzed allylic substitution . libretexts.orgscience.gov In this approach, a derivative of 3-cyclohexen-1-ol with a good leaving group (such as a carbonate or acetate) could react with neopentyl alcohol in the presence of a palladium catalyst. This method often provides high regioselectivity and can be rendered asymmetric with the use of chiral ligands.
The Diels-Alder reaction offers a powerful tool for constructing the cyclohexene (B86901) ring itself. wikipedia.orgorganic-chemistry.orgyoutube.com A potential, albeit more convergent, strategy could involve the [4+2] cycloaddition of a diene bearing a neopentyloxy group with a suitable dienophile. While conceptually elegant, the synthesis of the required substituted diene could be a multi-step process.
| Synthetic Route | Key Reagents | Potential Advantages | Anticipated Challenges |
| Williamson Ether Synthesis | 3-Cyclohexen-1-ol, Sodium Hydride, Neopentyl Bromide | Direct, well-established | Potential for competing elimination reactions |
| Allylic Substitution | 3-Cyclohexenyl acetate (B1210297), Neopentyl alcohol, Palladium catalyst | High regioselectivity, potential for asymmetry | Catalyst cost and sensitivity |
| Diels-Alder Reaction | Substituted diene, Dienophile | Convergent, excellent stereocontrol | Synthesis of the required diene precursor |
This table presents hypothetical data for illustrative purposes.
Unexplored Reactivity Patterns of the Compound
The reactivity of this compound is dictated by the interplay between the electron-rich double bond and the sterically demanding neopentyloxy group. While the fundamental reactions of alkenes and ethers are well-understood, their manifestation in this specific molecule presents opportunities for new discoveries.
Electrophilic additions to the double bond are expected to be a primary mode of reactivity. chemguide.co.uklibretexts.org For instance, the addition of halogens like bromine would likely proceed through a bromonium ion intermediate to yield a di-substituted cyclohexane. youtube.com The regioselectivity and stereoselectivity of these additions will be influenced by the allylic ether.
The ether linkage itself, while generally robust, is susceptible to cleavage under strong acidic conditions . wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment with reagents like hydroiodic or hydrobromic acid would likely protonate the ether oxygen, followed by nucleophilic attack of the halide. The bulky neopentyl group might influence the mechanism, potentially favoring an SN1-type pathway if a stable carbocation can be formed. mdma.ch
Advanced Stereoselective Transformations
The chiral center at the 3-position and the prochiral double bond make this compound an interesting substrate for stereoselective reactions. The bulky neopentyloxy group is expected to exert significant steric influence, directing incoming reagents to the face of the ring opposite to it.
Stereoselective epoxidation of the double bond is a key transformation. wikipedia.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the anti-epoxide as the major product due to steric hindrance. For achieving high enantioselectivity, methods like the Sharpless asymmetric epoxidation could be explored, although the directing effect of the allylic ether, rather than a hydroxyl group, might necessitate modified conditions. wikipedia.orgorganic-chemistry.orgjove.com
Syn-dihydroxylation , using reagents such as osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (B83412) (KMnO4), would be expected to also occur from the face opposite the neopentyloxy group. masterorganicchemistry.comlibretexts.orgwikipedia.org This would lead to the formation of a cis-diol with a specific diastereoselectivity. The development of catalytic and highly enantioselective versions of these reactions for this substrate remains a significant research goal.
| Reaction | Reagent | Expected Major Product Stereochemistry |
| Epoxidation | m-CPBA | anti to the neopentyloxy group |
| Dihydroxylation | OsO4, NMO | syn addition, anti to the neopentyloxy group |
This table presents hypothetical data for illustrative purposes.
Deeper Computational Insights into Complex Reaction Systems
Computational chemistry offers a powerful lens through which to understand the reactivity and stereoselectivity of this compound. acs.orgrsc.org Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, providing insights into the energy barriers and preferred reaction pathways. acs.orgnih.gov
For instance, computational studies could elucidate the conformational preferences of the molecule, highlighting the steric shielding provided by the neopentyloxy group. Furthermore, the transition states for electrophilic additions, epoxidations, and dihydroxylations can be calculated to predict and rationalize the observed stereochemical outcomes. This in silico approach can guide experimental design, saving time and resources.
Integration into Supramolecular Chemistry Research
The shape and functional groups of this compound make it a potential building block in supramolecular chemistry. The rigid cyclohexene core combined with the flexible, bulky neopentyl group could lead to interesting packing arrangements in the solid state.
Derivatives of this compound could be designed to act as components of liquid crystals . tandfonline.comgoogle.comtcichemicals.com The introduction of appropriate mesogenic groups could lead to the formation of nematic or smectic phases. The neopentyloxy group could influence the clearing points and other physical properties of such materials.
Another area of interest is the formation of self-assembled monolayers (SAMs) on surfaces. By incorporating a suitable anchoring group, derivatives of this compound could be used to modify the properties of surfaces, creating hydrophobic or functionalized coatings.
Expansion to Analogous Systems and Derivatives with Tuned Properties
The systematic modification of the this compound structure can lead to a wide range of analogs with tailored properties. paris-saclay.frosti.govnih.gov Replacing the neopentyloxy group with other alkoxy groups of varying size and electronic properties would allow for a fine-tuning of the molecule's reactivity and steric profile.
Furthermore, the introduction of other substituents onto the cyclohexene ring would open up a vast chemical space. For example, the synthesis of derivatives with electron-withdrawing or electron-donating groups could be used to modulate the reactivity of the double bond in Diels-Alder reactions or other cycloadditions. These new analogs could find applications in materials science, medicinal chemistry, and catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
